4'-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
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Overview
Description
4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves the reaction of 2-methylbutan-2-ol with a suitable bicyclic precursor under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate oxaspiro compound, which is then cyclized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to facilitate the cyclization reaction and ensure the formation of the desired spirocyclic structure .
Chemical Reactions Analysis
Types of Reactions
4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or hydroxylated derivatives
Scientific Research Applications
4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.0]octane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of their ring systems.
Bicyclo[3.3.1]nonane derivatives: These compounds have a similar bicyclic framework but with an additional carbon atom in the ring system
Uniqueness
4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H30O |
---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
4'-(2-methylbutan-2-yl)spiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C17H30O/c1-4-16(2,3)15-6-9-17(10-7-15)8-5-13-11-14(13)12-18-17/h13-15H,4-12H2,1-3H3 |
InChI Key |
QZGFUACQIBDTKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)CCC3CC3CO2 |
Origin of Product |
United States |
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